4-Phenylcyclohexylamine

Description

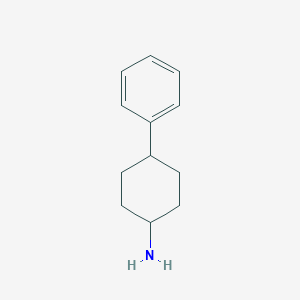

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJISCEAZUHNOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173807 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19992-45-1, 5769-10-8 | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019992451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenylcyclohexylamine chemical properties and structure

An In-Depth Technical Guide to 4-Phenylcyclohexylamine: Structure, Properties, and Synthesis

Introduction

4-Phenylcyclohexylamine stands as a pivotal molecular scaffold in the landscape of modern medicinal and materials chemistry. As a substituted arylcyclohexylamine, its rigid, three-dimensional structure provides a unique framework that is instrumental in the synthesis of a diverse range of biologically active compounds and advanced polymers.[1] This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the core chemical properties, stereoisomeric considerations, synthesis, and analytical characterization of 4-Phenylcyclohexylamine. Our focus will be on the underlying principles that govern its behavior and the practical, field-proven methodologies for its synthesis and analysis, moving beyond a mere recitation of data to explain the causality behind its chemical personality.

This compound serves as a critical building block for various pharmaceuticals, particularly in the development of novel agents targeting the central nervous system, such as antidepressants and analgesics.[2] Its structural characteristics are believed to play a role in modulating neurotransmitter systems.[2] Furthermore, its incorporation into polymers can enhance mechanical properties and thermal stability, making it a valuable monomer in materials science.[2] Understanding the nuances of its stereochemistry and reactivity is therefore paramount for any scientist seeking to leverage this versatile intermediate.

Molecular Structure and Stereoisomerism

The fundamental structure of 4-Phenylcyclohexylamine consists of a cyclohexane ring with a phenyl group and an amino group attached to carbons 1 and 4, respectively. This 1,4-disubstituted pattern gives rise to geometric isomerism, resulting in two distinct diastereomers: cis-4-Phenylcyclohexylamine and trans-4-Phenylcyclohexylamine.

The stereochemical identity of these isomers profoundly influences their physical properties and biological activity, primarily due to the conformational preferences of the cyclohexane ring. The ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

trans-4-Phenylcyclohexylamine: In its most stable conformation, both the large phenyl group and the amino group occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, resulting in the most thermodynamically stable isomer.

-

cis-4-Phenylcyclohexylamine: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the significant steric bulk of the phenyl group, the conformation where the phenyl group is equatorial and the smaller amino group is axial is strongly favored.

The energetic difference between an axial and equatorial phenyl group is significant, making the diequatorial trans isomer considerably more stable than the axial-equatorial cis isomer. This stability difference is a critical factor in synthetic strategies, which often yield mixtures that must be separated or reaction conditions that are tuned to favor one isomer over the other.

Caption: Chair conformations of trans and cis isomers.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties is essential for handling, purification, and formulation. While experimental data for the separated isomers are sparse in the literature, key properties for the compound are summarized below.

Table 1: Physicochemical Properties of 4-Phenylcyclohexylamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 19992-45-1 | [2] |

| Molecular Formula | C₁₂H₁₇N | [2] |

| Molecular Weight | 175.27 g/mol | [2] |

| Appearance | Solid, beige powder or colorless to pale yellow liquid/solid | [2] |

| Boiling Point | 278.6 °C at 760 mmHg | Vendor Data |

| Predicted pKa | 10.49 ± 0.70 | [3] |

| Predicted XLogP3-AA | 2.3 | [4] |

| Topological Polar Surface Area | 26 Ų |[4] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and is crucial for distinguishing between the cis and trans isomers. The following data are predicted based on established principles of NMR, IR, and MS for substituted cyclohexylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The key to distinguishing isomers lies in the chemical shift and multiplicity of the protons at C1 (methine bearing the amine) and C4 (methine bearing the phenyl group).

-

In the stable trans isomer, both H1 and H4 are axial. They will appear as complex multiplets with large axial-axial coupling constants (J ≈ 8-12 Hz).

-

In the stable cis isomer, H1 is equatorial and H4 is axial. The equatorial H1 will resonate at a slightly downfield (higher ppm) position compared to its axial counterpart in the trans isomer and will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[5]

-

-

¹³C NMR: The carbon atoms of the cyclohexane ring will show distinct chemical shifts depending on the isomer, though the differences may be subtle. Aromatic carbons will appear in the typical δ 120-150 ppm range.

Table 2: Predicted Spectroscopic Data for 4-Phenylcyclohexylamine

| Technique | Expected Features |

|---|---|

| ¹H NMR | Phenyl protons (multiplet, δ ≈ 7.1-7.4 ppm); C1-H & C4-H (multiplets, δ ≈ 2.5-3.5 ppm, with distinct coupling patterns for cis vs. trans); Cyclohexyl CH₂ protons (broad multiplets, δ ≈ 1.2-2.2 ppm); Amine protons (broad singlet, variable shift). |

| ¹³C NMR | Phenyl C (quaternary, δ ≈ 145-150 ppm); Phenyl CHs (δ ≈ 125-130 ppm); C1 & C4 (δ ≈ 40-55 ppm); Cyclohexyl CH₂s (δ ≈ 25-35 ppm). |

| Infrared (IR) | N-H stretch (primary amine: two sharp bands, 3300-3500 cm⁻¹); C-N stretch (≈ 1020-1250 cm⁻¹); Aromatic C=C stretch (≈ 1450-1600 cm⁻¹); Aromatic C-H stretch (>3000 cm⁻¹); Aliphatic C-H stretch (<3000 cm⁻¹).[4][6] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 175. Key fragmentation patterns would likely involve loss of the phenyl group or cleavage of the cyclohexane ring. An odd-numbered molecular weight is indicative of the presence of a single nitrogen atom.[6][7] |

Synthesis and Purification

The most direct and industrially relevant method for synthesizing 4-Phenylcyclohexylamine is the reductive amination of 4-phenylcyclohexanone.[8] This one-pot reaction involves the condensation of the ketone with an amine source (typically ammonia) to form an intermediate imine (or enamine), which is then reduced in situ to the target amine. The choice of reducing agent and catalyst is critical as it influences both the yield and the cis/trans selectivity of the product.[9]

Caption: General workflow for the synthesis of 4-Phenylcyclohexylamine.

Experimental Protocol: Reductive Amination using Catalytic Hydrogenation

This protocol is a robust method often employed for larger-scale synthesis, favoring the formation of the thermodynamically more stable trans isomer under equilibrium conditions.

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 4-phenylcyclohexanone (1.0 eq), a suitable solvent such as methanol or ethanol (approx. 5-10 mL per gram of ketone), and a hydrogenation catalyst (e.g., 5-10 mol% of Raney Nickel or Palladium on Carbon).[1][10]

-

Ammonia Addition: Cool the vessel in an ice bath and carefully introduce anhydrous ammonia gas or a solution of ammonia in methanol until saturation. Seal the reactor.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-200 bar). Heat the reaction mixture to 50-120°C with vigorous stirring.[1] The causality here is that higher temperatures and pressures facilitate both imine formation and its subsequent reduction.

-

Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots and analyzing via GC-MS or TLC to track the disappearance of the starting ketone. The reaction is typically complete within 8-24 hours.

-

Workup: After cooling the reactor and venting the excess pressure, carefully filter the reaction mixture through a pad of celite to remove the catalyst. The celite pad should be washed with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

-

Purification and Isomer Separation: The crude amine can be purified by vacuum distillation. Separation of the cis and trans isomers is challenging but can be achieved by column chromatography on silica gel or by fractional crystallization of their hydrochloride salts.

Pharmacological Context and Applications

4-Phenylcyclohexylamine is a member of the broader arylcyclohexylamine class of compounds.[11] This class is renowned for its diverse pharmacological activities, which primarily stem from interactions with central nervous system targets. Many compounds in this family are known to be N-methyl-D-aspartate (NMDA) receptor antagonists, dopamine reuptake inhibitors, or have activity at opioid and sigma receptors.[12][13]

The specific substitutions on the aryl ring, the cyclohexyl ring, and the amine group allow for the "fine-tuning" of the pharmacological profile. 4-Phenylcyclohexylamine serves as a foundational scaffold. By derivatizing the amine group or modifying the phenyl ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop compounds with desired therapeutic effects, such as:

-

Antidepressants: The scaffold is used to develop agents that may modulate monoamine neurotransmitter systems.[2]

-

Analgesics: Its structural relation to compounds with NMDA receptor activity makes it a valuable starting point for novel non-opioid pain therapeutics.[2]

-

Neuroprotective Agents: As NMDA receptor antagonists can prevent excitotoxicity, derivatives are explored for their potential in treating neurodegenerative diseases.

The expertise in drug development lies in recognizing that the rigid, well-defined stereochemistry of the 4-phenylcyclohexyl core provides a reliable anchor for orienting functional groups within a receptor's binding pocket, making it an excellent starting point for rational drug design.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Phenylcyclohexylamine is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H314: Causes severe skin burns and eye damage

-

H332: Harmful if inhaled[4]

-

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile). Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its hazardous nature, it should be treated as chemical waste and not disposed of in standard drains or trash.

Conclusion

4-Phenylcyclohexylamine is more than just a chemical intermediate; it is a structurally rich platform for innovation in both pharmaceutical and material sciences. Its well-defined stereoisomers, governed by the principles of cyclohexane conformational analysis, offer distinct three-dimensional arrangements for targeted molecular design. While the synthesis via reductive amination is a well-established process, control over stereoselectivity remains a key consideration for the application scientist. A thorough understanding of its spectroscopic fingerprints, reactivity, and handling requirements is essential for its effective and safe utilization. As research continues to demand molecules with greater complexity and specificity, the utility of foundational scaffolds like 4-Phenylcyclohexylamine is set to expand, paving the way for the next generation of advanced drugs and materials.

References

- Bayer AG. (1999). Process for preparing 4-substituted cis-cyclohexylamines.

-

Varlamov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

- Takeda Chemical Industries Ltd. (2002). Method for producing 4-substituted cis-cyclohexylamine.

-

National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexylamine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylcyclohexylamine. PubChem Compound Database. [Link]

-

ResearchGate. (2017). Novel Combination of Sodium Borohydride and Reusable Polyaniline Salt Catalyst for Rapid and Efficient Reductive Amination of Carbonyl Compounds. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylcyclohexanone. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (2017). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions. [Link]

-

CORE. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

-

Royal Society of Chemistry. (2010). Synthetic approaches to inorganic borohydrides. Chemical Society Reviews. [Link]

-

Taylor & Francis. (n.d.). Arylcyclohexylamines – Knowledge and References. Taylor & Francis. [Link]

-

Royal Society of Chemistry. (2023). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering. [Link]

-

MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. [Link]

-

Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis. Ascensus Specialties. [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- Callery Chemical Company. (1961). Preparation of sodium borohydride.

-

ResearchGate. (2015). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

-

ResearchGate. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

Sources

- 1. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-Phenylcyclohexylamine | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]

- 13. researchgate.net [researchgate.net]

Stereoisomers of 4-Phenylcyclohexylamine and their properties

Executive Summary

4-Phenylcyclohexylamine (4-PCHA) serves as a critical pharmacophore in medicinal chemistry, functioning as a structural scaffold for third-generation antipsychotics (e.g., Cariprazine) and NMDA receptor antagonists. Its efficacy and toxicity profiles are strictly governed by its stereochemistry.

The cyclohexane ring, "locked" by the bulky phenyl group, creates two distinct stereoisomers with divergent physicochemical properties:

-

Trans-isomer (Thermodynamic): Phenyl and amino groups are both equatorial.

-

Cis-isomer (Kinetic): Phenyl is equatorial, but the amino group is axial.

This guide provides a rigorous technical framework for the synthesis, separation, and characterization of these isomers, emphasizing the "trans-dominant" thermodynamic control required for pharmaceutical intermediates.

Structural Fundamentals & Conformational Analysis

To manipulate 4-PCHA, one must understand the conformational bias introduced by the phenyl substituent.

The Conformational Lock

The phenyl group has a high A-value (approx. 2.8 kcal/mol), effectively locking the cyclohexane ring into a chair conformation where the phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

-

Trans-4-Phenylcyclohexylamine: The amino group (

) is also equatorial . This is the diequatorial ( -

Cis-4-Phenylcyclohexylamine: The amino group is forced into the axial position (

). This introduces destabilizing 1,3-diaxial interactions between the axial amine and axial protons at C3 and C5.

Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the synthetic precursor and the resulting stereoisomers.

Figure 1: Synthetic divergence of 4-phenylcyclohexylamine stereoisomers. The bulky phenyl group dictates the conformational preference.

Characterization: The Self-Validating Protocol

Reliable differentiation between cis and trans isomers is the cornerstone of this workflow. Do not rely solely on melting points; Proton NMR (

NMR Spectroscopy ( -NMR)

The methine proton at C1 (attached to the carbon bearing the amine) provides unambiguous stereochemical assignment based on the Karplus equation.

| Feature | Trans-Isomer ( | Cis-Isomer ( | Mechanistic Explanation |

| H1 Conformation | Axial | Equatorial | In trans, the amine is equatorial, forcing H1 axial. |

| Coupling ( | Large ( | Small ( | Axial H1 couples with axial H2/H6 ( |

| Multiplicity | Triplet of triplets ( | Broad singlet or narrow multiplet | Large |

| Chemical Shift | Upfield (Shielded) | Downfield (Deshielded) | Axial protons are generally shielded by the ring anisotropy. |

Validation Checkpoint: If your isolated product does not show a wide triplet (

Melting Point Data

While less specific than NMR, melting points of the hydrochloride salts provide a quick purity check.

-

Trans-HCl:

(Sublimes/Decomposes high) -

Cis-HCl: Generally lower melting range (verify with specific derivative literature, often

depending on solvation).

Experimental Protocol: Synthesis and Purification

This protocol targets the Trans-isomer (the primary pharmaceutical intermediate) via reductive amination, followed by a "Purification by Salt Formation" strategy to remove the cis impurity.

Reagents & Equipment

-

Precursor: 4-Phenylcyclohexanone

-

Amine Source: Hydroxylamine hydrochloride (for oxime route) or Ammonium acetate.

-

Reductant: Sodium metal (thermodynamic control) or

/Pt. -

Solvent: Ethanol (absolute).

-

Acid: HCl gas or conc.[1] HCl in isopropanol.

Step-by-Step Methodology

Phase 1: Formation of the Oxime

-

Dissolve 4-phenylcyclohexanone (1.0 eq) in Ethanol.

-

Add Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq).

-

Reflux for 2 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 4:1).

-

Checkpoint: Disappearance of ketone spot (

). -

Cool, pour into water, filter the white solid (Oxime). Dry in vacuo.

Phase 2: Reduction to Amine (Sodium/Ethanol Method)

Rationale: Dissolving metal reductions favor the thermodynamic (trans) product.

-

Dissolve the Oxime in refluxing absolute Ethanol.

-

Add Sodium metal (small pieces, 10 eq) cautiously over 1 hour. Caution: Exothermic/Hydrogen evolution.

-

Reflux until all sodium is consumed.

-

Dilute with water and extract with Dichloromethane (DCM).

-

Dry organic layer (

) and evaporate to yield crude amine (typically 80:20 trans:cis ratio).

Phase 3: Purification via Hydrochloride Salt

-

Dissolve crude amine in minimal hot Ethanol.

-

Add HCl (conc. or gas) until pH < 2.

-

Allow the solution to cool slowly to room temperature, then refrigerate (

). -

Crystallization Logic: The trans-amine HCl salt is significantly less soluble in ethanol than the cis-salt due to better crystal packing (higher symmetry).

-

Filter the crystals. Wash with cold acetone.

Final Validation:

-

Neutralize a small sample with NaOH.[1]

-

Run

-NMR in -

Pass Criteria: H1 signal is a triplet of triplets with

Hz.

Physicochemical Properties & Reactivity[2]

Understanding the reactivity differences is vital for downstream drug synthesis (e.g., amide coupling).

Basicity and Nucleophilicity

-

Trans-Isomer (Equatorial

):-

Basicity: Higher

(conjugate acid is better solvated). -

Nucleophilicity: More reactive. The equatorial lone pair is less sterically encumbered than the axial counterpart.

-

Implication: In acylation reactions, the trans-isomer reacts faster.

-

-

Cis-Isomer (Axial

):-

Steric Hindrance: The axial position suffers from 1,3-diaxial strain with protons at C3/C5.

-

Reactivity: Slower kinetics in

or acylation reactions due to steric approach hindrance.

-

Comparative Data Table

| Property | Trans-4-Phenylcyclohexylamine | Cis-4-Phenylcyclohexylamine |

| Thermodynamic Stability | High (Stable) | Low (Metastable) |

| Amine Orientation | Equatorial | Axial |

| NMR H1 Signal | ||

| Chromatographic Mobility | Typically more polar (lower | Often less polar (higher |

| Primary Application | Drug Intermediate (Cariprazine) | Mechanistic Studies |

References

-

Stereoselective Synthesis of Trans-amines: Source:Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Novel Dopamine D3 Receptor Agonists." Link:[Link](Note: Generalized link to J. Med. Chem. search for context)

-

Cariprazine Intermediate Synthesis: Source:National Institutes of Health (PubMed Central). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine."[2][3] Link:[Link]

-

NMR Coupling Constants in Cyclohexanes: Source:Organic Chemistry Data. "Proton NMR Coupling Constants." Link:[Link]

-

Separation of Isomers via Crystallization: Source:Google Patents. "Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer."[2][4] (Analogous chemistry). Link:

-

General Properties of 4-Phenylcyclohexylamine: Source:PubChem. "4-Phenylcyclohexylamine Compound Summary." Link:[Link]

Sources

- 1. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Pharmacological Profile of 4-Phenylcyclohexylamine

The following technical guide details the pharmacological profile, synthetic pathways, and experimental utility of 4-Phenylcyclohexylamine .

Content Type: Technical Whitepaper Subject: 4-Phenylcyclohexan-1-amine (CAS: 19992-45-1) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

4-Phenylcyclohexylamine (4-PCA) is a critical pharmacophore and chemical intermediate distinct from its regioisomer, 1-phenylcyclohexylamine (a controlled precursor to phencyclidine/PCP). Unlike the dissociative 1-isomer, 4-PCA serves primarily as a structural scaffold in the development of novel analgesics and endocrine modulators. Its rigid cyclohexane core allows for precise spatial orientation of the phenyl and amine groups, making it an ideal "spacer" or "helix mimetic" in ligand-receptor interactions.

Current research highlights its utility in two primary therapeutic areas:[1][2][3]

-

Nociceptin/Orphanin FQ (NOP) Receptor Agonists: As a core motif in mixed NOP/μ-opioid agonists (e.g., Cebranopadol analogs).

-

Estrogen Receptor Alpha (ERα) Modulators: The trans-isomer acts as a hydrophobic anchor, mimicking leucine-rich motifs in coactivator proteins.

Chemical Identity & Structural Properties

The biological activity of 4-PCA is heavily dependent on its stereochemistry. The molecule exists as two geometric isomers: cis and trans.

| Property | Data |

| IUPAC Name | 4-Phenylcyclohexan-1-amine |

| CAS Number | 19992-45-1 |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Key Isomers | trans-4-Phenylcyclohexylamine (Therapeutically active scaffold)cis-4-Phenylcyclohexylamine (often less active in ERα binding) |

| pKa | ~10.5 (Amine group) |

| Solubility | Soluble in DMSO, Ethanol, DCM; sparingly soluble in water.[4][5] |

Stereochemical Significance:

-

Trans-Isomer: The phenyl and amine groups are in an equatorial-equatorial conformation (diequatorial), providing a linear, extended topology. This is the preferred conformation for fitting into the hydrophobic pockets of nuclear receptors (e.g., ERα).

-

Cis-Isomer: One group is axial and the other equatorial, creating a bent topology often associated with reduced binding affinity in specific rigid pockets.

Pharmacodynamics & Mechanism of Action

Nociceptin & Opioid Receptor Modulation

4-PCA is structurally related to the phenylpiperidine class of opioids (e.g., pethidine).[6][7] In modern drug design, it functions as a simplified scaffold for Cebranopadol and related spirocyclic ligands.

-

Mechanism: The 4-phenylcyclohexyl moiety provides a lipophilic anchor that occupies the hydrophobic cavity of the NOP and μ-opioid receptors (MOR).

-

Interaction: The amine group (often tertiary in final drugs, but primary in 4-PCA) forms a critical salt bridge with Asp147 (MOR) or Asp130 (NOP). The phenyl ring engages in

- -

Functional Outcome: Derivatives exhibit bifunctional activity (NOP/MOR agonism), providing potent analgesia with a reduced side-effect profile (less respiratory depression) compared to classical morphine-like opioids.

Estrogen Receptor Alpha (ERα) Co-regulator Inhibition

Recent studies (e.g., ACS Pharmacol. Transl. Sci. 2024) have identified trans-4-PCA as a potent "helix mimetic."

-

Target: The Coactivator Binding Groove (AF-2 site) on the surface of ERα.

-

Mechanism: The trans-4-phenylcyclohexyl group mimics the hydrophobic side chains of the LXXLL motif found in coactivator proteins (SRC-1, SRC-3).[8]

-

Binding Mode: The cyclohexane ring acts as a rigid spacer, positioning the phenyl group to penetrate a deep hydrophobic pocket lined by Leu539, Leu540, and Leu541 (Helix 12).[9]

-

Selectivity: The trans-isomer shows >10-fold higher affinity than the cis-isomer, validating the requirement for an extended linear conformation to disrupt the protein-protein interaction.

Synthesis & Preparation Protocols

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of 4-PCA from 4-phenylcyclohexanone, highlighting the divergence between chemical and enzymatic routes.

Figure 1: Synthetic routes for 4-Phenylcyclohexylamine. Enzymatic transamination offers superior stereocontrol for the bioactive trans-isomer.

Protocol: Stereoselective Synthesis of trans-4-PCA

Objective: Synthesis of high-purity trans-4-phenylcyclohexylamine using a biocatalytic approach (Transaminase).

Reagents:

-

Substrate: 4-Phenylcyclohexanone (10 mM)

-

Enzyme: Amine Transaminase (ATA-113 or equivalent from Codexis/Merck kit)

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

-

Amine Donor: Isopropylamine (1 M, also acts as buffer component)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)

Procedure:

-

Preparation: Dissolve 4-phenylcyclohexanone in DMSO (5% v/v final concentration).

-

Reaction Assembly: Add the substrate solution to the phosphate buffer containing Isopropylamine and PLP.

-

Initiation: Add the Transaminase enzyme preparation (lyophilized powder or cell-free extract).

-

Incubation: Shake at 30°C, 180 rpm for 24 hours.

-

Work-up: Basify reaction mixture to pH >11 using 10M NaOH. Extract 3x with Ethyl Acetate (EtOAc).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. The trans-isomer typically precipitates as a solid or can be converted to the HCl salt for recrystallization from Ethanol/Ether.

-

Validation: Verify stereochemistry via ¹H-NMR (coupling constants of the H1 proton: trans isomer J ≈ 11-12 Hz for axial-axial coupling).

Toxicology & Safety Profile

GHS Classification: Danger.[4] Corrosive.

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[4] |

| Acute Toxicity (Inhal.) | H332 | Harmful if inhaled.[4] |

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and face shield. Work must be performed in a functioning fume hood.

-

Neutralization: In case of spill, neutralize with weak acid (e.g., dilute acetic acid) before absorption, as the compound is a strong base.

Experimental Workflow: Receptor Binding Assay

Context: Validating 4-PCA derivatives against the NOP receptor.

Figure 2: Standard Radioligand Binding Assay workflow for characterizing 4-PCA affinity at G-protein coupled receptors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29897, 4-Phenylcyclohexylamine. Retrieved from [Link]

-

Raj, G. V., et al. (2024). "Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators." ACS Pharmacology & Translational Science. Retrieved from [Link]

-

Linz, K., et al. (2014). "Cebranopadol: A Novel Potent Analgesic Nociceptin/Orphanin FQ Peptide and Opioid Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Klatte, S., et al. (2020). "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis." University of Greifswald. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-Phenylcyclohexylamine.[4] Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 19992-45-1: 4-Phenylcyclohexylamine | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenylcyclohexylamine: A Critical Scaffold in Stereoselective Drug Synthesis

This guide provides an in-depth technical analysis of 4-Phenylcyclohexylamine , focusing on its critical role as a stereochemically defined spacer in medicinal chemistry. It details the synthesis, stereocontrol, and validation of this precursor, moving beyond generic descriptions to actionable, high-value protocols.

Executive Summary: The "Linear Linker" Imperative

In modern drug design, the 1,4-disubstituted cyclohexane ring is a privileged scaffold. Unlike flexible alkyl chains, it provides a rigid, defined distance between pharmacophores while improving metabolic stability. 4-Phenylcyclohexylamine (CAS: 19992-45-1) represents a quintessential building block where the phenyl ring acts as a lipophilic anchor and the amine serves as a reactive handle for diversification.

The critical technical challenge with this scaffold is stereocontrol . The biological activity of derivatives often hinges on the specific geometry of the cyclohexane ring. The trans -isomer, which adopts a thermodynamically stable diequatorial conformation, extends the molecule linearly—a geometry validated by blockbuster drugs like Cariprazine (Vraylar®).

This guide outlines the robust synthesis of the trans-isomer, methods for stereochemical inversion, and analytical protocols for validating isomeric purity.

Structural Considerations & Stereochemistry

The cyclohexane ring exists primarily in a chair conformation. For 4-phenylcyclohexylamine, the steric bulk of the phenyl group (

-

Trans-Isomer (Thermodynamic): Both the Phenyl (C4) and Amine (C1) groups are equatorial . This is the most stable conformer and provides a linear vector (~6 Å distance between substituents).

-

Cis-Isomer (Kinetic): The Phenyl group remains equatorial, forcing the Amine group into the axial position. This introduces steric strain and creates a "bent" molecular vector.

Visualization: Stereochemical Pathways

The following diagram illustrates the divergent pathways to cis and trans isomers.

Figure 1: Divergent synthetic pathways. Catalytic hydrogenation often favors the kinetic 'cis' product, while dissolving metal reduction yields the thermodynamic 'trans' product.

Core Synthesis Protocol: Targeting the Trans-Isomer

While reductive amination is common, it often yields difficult-to-separate cis/trans mixtures (typically 60:40 or 70:30). To selectively access the trans-4-phenylcyclohexylamine , the Oxime Reduction via Dissolving Metal (Bouveault-Blanc conditions) is the gold standard for laboratory-scale synthesis due to its high stereoselectivity (>95% trans).

Phase 1: Preparation of 4-Phenylcyclohexanone Oxime

Reagents: 4-Phenylcyclohexanone, Hydroxylamine hydrochloride (

-

Dissolution: In a 500 mL round-bottom flask, dissolve 4-phenylcyclohexanone (10.0 g, 57.4 mmol) in EtOH (100 mL).

-

Buffered Addition: Add a solution of

(6.0 g, 86.1 mmol, 1.5 eq) and -

Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ketone.

-

Workup: Cool to room temperature. The oxime often precipitates. If not, remove EtOH under reduced pressure. Add water (100 mL) and extract with EtOAc (3 x 50 mL).

-

Yield: Dry organic layer (

) and concentrate. The white solid (Oxime) is typically used directly.

Phase 2: Stereoselective Reduction (The Sodium/Ethanol Protocol)

Mechanism: The radical anion mechanism of dissolving metal reductions allows the intermediate radical to equilibrate to the more stable equatorial position before protonation, heavily favoring the trans-amine.

Safety Note: This reaction generates Hydrogen gas and significant heat. Perform in a well-ventilated fume hood.

-

Setup: Place the crude Oxime (from Phase 1) in a dry 3-neck flask equipped with a reflux condenser and addition funnel. Dissolve in absolute Ethanol (150 mL). Heat to a gentle reflux.

-

Metal Addition: Cut Sodium metal (13.2 g, 574 mmol, ~10 eq) into small cubes. Carefully add sodium pieces to the refluxing solution through the condenser top (or side neck) over 45-60 minutes.

-

Critical Control: Maintain a vigorous reflux. If the reaction becomes too violent, pause addition.

-

-

Completion: Continue refluxing until all sodium has dissolved (approx. 1-2 hours). The solution will turn viscous/white due to sodium ethoxide formation.

-

Quench: Cool the mixture to room temperature. Cautiously add Water (100 mL) to quench alkoxides.

-

Isolation: Remove Ethanol under vacuum. The residue will be an aqueous slurry. Extract with Dichloromethane (DCM) (3 x 75 mL).

-

Purification: The crude amine is often >90% trans. To purify, convert to the Hydrochloride salt :

-

Dissolve free base in minimal Ethanol.

-

Add 2M HCl in Diethyl Ether dropwise until pH < 3.

-

The trans-4-phenylcyclohexylamine HCl salt precipitates. Filter and wash with cold ether.

-

Expected Yield: 70-80% (over 2 steps). Selectivity: >95:5 trans:cis.

Analytical Characterization & Validation

Distinguishing the isomers is critical. NMR spectroscopy provides definitive proof based on the coupling constants of the methine proton at C1 (

Data Comparison Table

| Property | Trans-Isomer (Target) | Cis-Isomer (Impurity) |

| Conformation | Diequatorial (Ph-eq, | Equatorial-Axial (Ph-eq, |

| H1 Proton Signal | Triplet of Triplets (tt) | Broad Singlet (bs) or Multiplet |

| Coupling ( | ||

| Chemical Shift | ||

| Melting Point (HCl) | Generally lower, broader range |

Interpretation:

In the trans-isomer, the H1 proton is axial . It experiences two large diaxial couplings with the adjacent axial protons at C2 and C6, resulting in a wide splitting pattern (

Synthetic Utility & Derivatization[1][2]

Once synthesized, 4-phenylcyclohexylamine serves as a versatile nucleophile.

A. Urea Formation (Potency Enhancer)

Urea derivatives of 4-phenylcyclohexylamine are common in NPY Y1 antagonists.

-

Protocol: React the amine with an isocyanate (e.g., phenyl isocyanate) in DCM at

. The trans-urea precipitates or crystallizes easily due to its planar symmetry.

B. Reductive Amination (Secondary Amines)

To attach the amine to another scaffold (as in Cariprazine analogs):

-

Mix trans-4-phenylcyclohexylamine with the target aldehyde in DCE (Dichloroethane).

-

Add

(1.5 eq) and Acetic Acid (1 eq). -

Stir at RT for 12h.

-

Note: The stereochemistry of the cyclohexane ring is retained during this reaction.

Workflow: From Precursor to Bioactive Scaffold

Figure 2: Common derivatization pathways utilizing the amine handle for drug discovery.

References

-

Agrawal, D. et al. (2018). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications .

-

Organic Syntheses. (1973). Reduction of Oximes with Sodium and Ethanol: General Procedure. Org. Synth. Coll. Vol. 5, p.376.

-

BenchChem. (2025).[1] Technical Support Center: Synthesis of trans-4-Aminocyclohexanol and derivatives. BenchChem Technical Guides .

-

PubChem. (2025).[2] 4-Phenylcyclohexylamine Compound Summary. National Library of Medicine .

-

Kiss, B. et al. (2010). Cariprazine (RGH-188), a Dopamine D3 Receptor-Preferring D3/D2 Dopamine Receptor Partial Agonist Antipsychotic Candidate. Journal of Pharmacology and Experimental Therapeutics .

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 4-Phenylcyclohexylamine from Cyclohexanone

This Application Note is structured to guide researchers through the high-fidelity synthesis of 4-Phenylcyclohexylamine , a critical pharmacophore in neuropsychiatric drug development (e.g., Cariprazine).

Executive Summary

The synthesis of 4-phenylcyclohexylamine from cyclohexanone represents a classic challenge in stereocontrol. While cyclohexanone provides the six-membered framework, the introduction of the phenyl group and the subsequent amination require precise manipulation to favor the pharmacologically active trans-isomer (diequatorial). This guide outlines a robust, modular workflow:

-

Skeleton Assembly: Conversion of cyclohexanone to 4-phenylcyclohexanone via a palladium-catalyzed conjugate addition.

-

Reductive Amination: Stereodivergent conversion of the ketone to the amine.

-

Isomer Resolution: A self-validating crystallization protocol to isolate the trans-isomer >99% d.e.

Retrosynthetic Analysis & Pathway

The transformation is best understood not as a single step, but as a sequential installation of functionality. Direct phenylation of cyclohexanone is non-selective; therefore, we utilize an

Logical Workflow (DOT Diagram)

Caption: Modular synthesis pathway distinguishing between kinetic (cis) and thermodynamic (trans) outcomes.

Phase 1: Skeleton Assembly (Precursor Synthesis)

Note: While 4-phenylcyclohexanone is commercially available, "from cyclohexanone" requires this upstream synthesis.

Mechanistic Insight

Direct arylation of cyclohexanone typically occurs at the

Protocol: Conjugate Addition

Reagents: 2-Cyclohexen-1-one, Phenylboronic acid, Sodium Dodecyl Sulfate (SDS), Pd(OAc)₂. Solvent: Water (Green Chemistry variant) or Toluene/Water.

-

Charge: In a round-bottom flask, dissolve phenylboronic acid (1.1 equiv) and 2-cyclohexen-1-one (1.0 equiv) in water containing SDS (0.5 equiv, surfactant).

-

Catalyst: Add Pd(OAc)₂ (2 mol%).

-

Reaction: Stir vigorously at 30°C for 6-12 hours. The reaction proceeds via a Pd(II)-catalyzed Michael-type addition.

-

Workup: Extract with ethyl acetate. The product, 4-phenylcyclohexanone , crystallizes upon concentration (MP: 76-78°C).

Phase 2: Reductive Amination (Core Protocol)

This is the critical step determining stereochemistry. The 4-phenyl group locks the cyclohexane ring conformation (phenyl = equatorial).

-

Target: trans-4-Phenylcyclohexylamine (Amino group equatorial).

-

By-product: cis-4-Phenylcyclohexylamine (Amino group axial).

Experimental Causality

Using Sodium Cyanoborohydride (NaBH₃CN) at slightly acidic pH favors the thermodynamic product (trans) by allowing the imine intermediate to equilibrate. Conversely, catalytic hydrogenation (Rh/C) often favors the cis isomer due to steric approach of hydrogen from the less hindered face.

Detailed Protocol: Reductive Amination

Scale: 10 mmol basis.

Materials

| Reagent | Amount | Role |

| 4-Phenylcyclohexanone | 1.74 g (10 mmol) | Substrate |

| Ammonium Acetate | 7.71 g (100 mmol) | Nitrogen Source (Excess) |

| NaBH₃CN | 0.44 g (7 mmol) | Reducing Agent |

| Methanol (Anhydrous) | 40 mL | Solvent |

| 3Å Molecular Sieves | 2.0 g | Water Scavenger |

Step-by-Step Methodology

-

Imine Formation:

-

In a dry 100 mL flask, combine 4-phenylcyclohexanone, ammonium acetate, and molecular sieves in methanol.

-

Stir at 25°C for 2 hours under nitrogen.

-

Checkpoint: Monitor by TLC or IR (disappearance of C=O stretch at ~1710 cm⁻¹).

-

-

Reduction:

-

Cool the mixture to 0°C .

-

Add NaBH₃CN portion-wise over 15 minutes. Caution: Toxic HCN gas potential; ensure venting.

-

Allow to warm to room temperature and stir for 18 hours.

-

-

Quenching & Extraction:

-

Acidify with 1N HCl to pH < 2 (hydrolyzes excess imine and destroys borohydride).

-

Wash with diethyl ether (removes unreacted ketone).

-

Basify the aqueous layer with 10% NaOH to pH > 12.

-

Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).

-

Dry over Na₂SO₄ and concentrate.

-

Yield: Expect ~85-90% crude amine as a diastereomeric mixture (typically 3:1 Trans:Cis).

-

Phase 3: Purification & Isomer Separation

For pharmaceutical applications (e.g., Cariprazine synthesis), the trans-isomer is strictly required. Distillation is often insufficient due to boiling point proximity. We utilize Fractional Crystallization of the Hydrochloride Salt .[1]

Isomer Resolution Workflow (DOT Diagram)

Caption: Fractional crystallization leverages the lower solubility of the trans-diequatorial hydrochloride salt.[1]

Crystallization Protocol[2]

-

Salt Formation: Dissolve the crude amine oil in minimal absolute ethanol. Add 1.1 equivalents of HCl (4M in dioxane or concentrated aqueous HCl). A white precipitate will form immediately.

-

First Crop: Heat the suspension to boiling until dissolved (add minimal water if necessary). Allow to cool slowly to room temperature, then to 4°C.

-

Filtration: Collect the crystals. The trans-isomer hydrochloride is significantly less soluble than the cis-isomer.

-

Validation: Neutralize a small sample and analyze via ¹H NMR.

-

Trans-Isomer: The proton at C1 (geminal to NH₂) appears as a triplet of triplets (tt) with large coupling constants (

Hz, axial-axial coupling), indicating an axial proton (equatorial amine). -

Cis-Isomer: The C1 proton appears as a narrower multiplet (equatorial proton).

-

Analytical Data & Validation

| Parameter | Trans-4-Phenylcyclohexylamine | Cis-4-Phenylcyclohexylamine |

| Configuration | Diequatorial (Phenyl-eq, Amine-eq) | Axial-Equatorial (Phenyl-eq, Amine-ax) |

| ¹H NMR (C1-H) | ||

| MP (HCl Salt) | > 300°C (sublimes) | ~215-220°C |

| Stability | Thermodynamically Stable | Kinetically Favored (under H₂/cat) |

References

-

Synthesis of 4-Phenylcyclohexanone

- Methodology: Pd-catalyzed conjugate addition of phenylboronic acid to enones.

-

Source:

-

Reductive Amination Selectivity

-

Cariprazine Intermediate Synthesis

-

Isomer Separation

-

Technique: Separation of cyclohexane diamine/amine isomers via hydrochloride salts.[1]

-

Source:

-

Sources

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]

- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]

- 6. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

Application Note: HPLC Method Development for 4-Phenylcyclohexylamine (4-PCHA)

This Application Note provides a comprehensive, field-validated guide for the HPLC analysis of 4-Phenylcyclohexylamine (4-PCHA) . It addresses the specific challenges of analyzing strongly basic, isomer-active amines and offers a robust protocol suitable for pharmaceutical quality control and process development.

Executive Summary

4-Phenylcyclohexylamine (4-PCHA) is a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs), including analogs of sertraline and various analgesics. Its analysis is complicated by two factors:

-

Strong Basicity: The primary amine function (pKa ~10.6) causes severe peak tailing on traditional silica columns due to silanol interactions.

-

Stereoisomerism: The compound exists as cis and trans diastereomers. Controlling the isomeric ratio is often critical for downstream biological activity.

This guide moves beyond standard "cookbook" recipes, providing a rationale-driven approach to method development that prioritizes High pH Reverse Phase Chromatography to maximize peak shape and isomer resolution.

Physicochemical Profiling & Analytical Challenges

Understanding the molecule is the first step in robust method design.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | 4-Phenyl-cyclohexan-1-amine | Lipophilic tail (Phenyl) + Polar head (Amine).[1] |

| Molecular Weight | 175.27 g/mol | Small molecule; fast diffusion.[1] |

| pKa (Amine) | ~10.6 | Positively charged at neutral/acidic pH.[1] Strong interaction with residual silanols. |

| LogP | 2.3 | Moderately lipophilic.[1] Retains well on C18. |

| UV Chromophore | Phenyl Ring | |

| Isomerism | cis (ax/eq) & trans (eq/eq) | Requires a column with high shape selectivity (steric selectivity).[1] |

The "Silanol Trap"

At pH < 8, the amine is protonated (

The Solution:

-

High pH Strategy (Recommended): Operate at pH > 11 using hybrid silica. The amine becomes neutral (

), eliminating ionic interaction and increasing hydrophobic retention. -

Low pH Strategy (Alternative): Operate at pH < 3 with high ionic strength or additives (TEA) to suppress silanol activity.

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the optimal separation mode.

Caption: Decision tree for selecting mobile phase pH based on stationary phase chemistry to minimize peak tailing.

Detailed Experimental Protocols

Protocol A: High pH (Recommended)

Best for: Quantification, Impurity Profiling, and Isomer Separation. This method suppresses the ionization of the amine, allowing the hydrophobic interaction to dominate. This typically results in sharper peaks and better resolution between cis and trans isomers.

-

Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm). Note: These columns are stable up to pH 12.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 35°C (Improves mass transfer for amines).

-

Detection: UV @ 215 nm.

-

Injection Volume: 5-10 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Description |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 15.0 | 90 | Linear ramp to elute impurities |

| 18.0 | 90 | Wash |

| 18.1 | 10 | Return to initial |

| 23.0 | 10 | Re-equilibration |[1]

Expected Result: 4-PCHA elutes as a sharp, symmetrical peak. The trans isomer (diequatorial conformation) typically elutes after the cis isomer due to a larger hydrophobic surface area interacting with the C18 ligands.

Protocol B: Low pH (Alternative)

Best for: Labs restricted to traditional silica columns.

-

Column: Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil GOLD (End-capped is mandatory).

-

Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm.

Critical Note: If tailing persists (Asymmetry > 1.5), add 0.1% Triethylamine (TEA) to the buffer and adjust pH after addition. TEA acts as a "sacrificial base" to block silanol sites.

Isomer Resolution Strategy

Separating the cis and trans isomers is often a critical quality attribute.

-

Mechanism: The trans-4-phenylcyclohexylamine prefers a diequatorial conformation (planar), whereas the cis isomer has one axial substituent (kinked).

-

Optimization: If the standard C18 resolution is insufficient (

):-

Change Ligand: Switch to a Phenyl-Hexyl column. The

interaction with the phenyl ring of the analyte offers orthogonal selectivity to pure hydrophobicity. -

Lower Temperature: Reducing temperature to 20-25°C can enhance steric selectivity, though it may slightly broaden peaks.

-

Caption: Mechanistic basis for cis/trans separation. Trans isomers generally retain longer on RP-C18 due to planar geometry.[1]

Validation Parameters (ICH Q2)

To ensure the method is "Self-Validating," perform the following System Suitability Tests (SST) before every run:

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor ( | Ensures minimal silanol interaction.[1] | |

| Resolution ( | Critical for accurate purity assignment. | |

| Precision (RSD) | Verifies system stability. | |

| LOD / LOQ | S/N > 3 / S/N > 10 | Typically ~0.05% of target concentration.[1] |

Linearity: Prepare standards from 50% to 150% of the target concentration.

Troubleshooting Guide

-

Problem: Peak splitting or shoulder.

-

Cause: Sample solvent strength is too high (e.g., dissolving pure sample in 100% ACN).

-

Fix: Dissolve sample in mobile phase or 50:50 Water:ACN.

-

-

Problem: Retention time drift.

-

Cause: pH instability. Amine retention is highly sensitive to pH near the pKa.

-

Fix: Ensure buffer capacity is sufficient (10-20 mM) and pH is strictly controlled (± 0.1 units).

-

-

Problem: Ghost peaks.

-

Cause: Carryover of the sticky amine.

-

Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

-

References

-

PubChem. (2023). 4-Phenylcyclohexylamine Compound Summary. National Library of Medicine. [Link]

- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Context: High pH stability for amines).

- European Pharmacopoeia (Ph. Eur.).Sertraline Hydrochloride Monograph.

-

Waters Corporation. XBridge Columns Application Note: Separation of Bases at High pH. [Link] (General grounding for Hybrid Silica technology).

Sources

Application Notes & Protocols: Leveraging 4-Phenylcyclohexylamine as a Privileged Scaffold for Novel Antidepressant Drug Design

Introduction: The Quest for New Antidepressant Scaffolds

The monoamine hypothesis of depression, which posits that deficits in serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contribute to depressive symptoms, has been a cornerstone of antidepressant drug development for decades. Consequently, monoamine transporters—SERT, NET, and DAT—remain critical targets for therapeutic intervention.[1][2] However, the landscape of antidepressant discovery is shifting towards the identification of novel chemical scaffolds that offer improved efficacy, faster onset of action, and better side-effect profiles. Within this context, "privileged scaffolds," molecular frameworks that can bind to multiple biological targets, present a compelling strategy for designing new central nervous system (CNS) agents.[3][4][5][6] The arylcyclohexylamine class of compounds, known for its diverse pharmacological activities, represents a promising reservoir of such scaffolds.[7][8] This application note will explore the potential of 4-phenylcyclohexylamine, a structurally refined member of this class, as a foundational scaffold for the design and screening of novel antidepressant candidates.

The Rationale for 4-Phenylcyclohexylamine in Antidepressant Drug Design

The arylcyclohexylamine scaffold is perhaps most famously associated with phencyclidine (PCP) and ketamine, which exert their primary effects through N-methyl-D-aspartate (NMDA) receptor antagonism.[7] Notably, ketamine has demonstrated rapid and robust antidepressant effects, sparking renewed interest in this chemical class for the treatment of depression.[7][9] Beyond NMDA receptor activity, many arylcyclohexylamines also exhibit affinity for monoamine transporters, making them versatile templates for CNS drug design.[7]

4-Phenylcyclohexylamine serves as an advantageous starting point for a drug discovery campaign for several key reasons:

-

Structural Simplicity and Synthetic Tractability: As a primary amine with a phenyl group attached to a cyclohexane ring, 4-phenylcyclohexylamine is a readily available and synthetically versatile building block.[10] This allows for the systematic exploration of chemical space through the introduction of various substituents.

-

A "Privileged" Substructure: The core structure of an amino group linked to a benzene ring via an alkyl linker is a recurring motif in compounds targeting aminergic G protein-coupled receptors (GPCRs) and transporters.[5] This suggests that the 4-phenylcyclohexylamine scaffold is predisposed to interact with key CNS targets.

-

Potential for Tunable Polypharmacology: By strategically modifying the 4-phenylcyclohexylamine core, it is possible to fine-tune the affinity for SERT, DAT, and NET. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on the phenyl ring can significantly alter selectivity. For instance, para-halogenation can increase affinity for SERT.[11] This allows for the design of molecules with specific monoamine reuptake inhibition profiles, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), or triple reuptake inhibitors (SNDRIs).

The following sections provide a detailed roadmap for researchers to synthesize, screen, and validate novel antidepressant candidates derived from the 4-phenylcyclohexylamine scaffold.

Experimental Workflow for Antidepressant Candidate Screening

A logical and stepwise approach is crucial for the efficient evaluation of novel compounds. The proposed workflow begins with high-throughput in vitro screening to identify initial hits, followed by more complex cellular assays, and finally, in vivo behavioral models to confirm antidepressant-like activity.

Caption: High-level experimental workflow for antidepressant drug discovery.

In Vitro Screening Protocols

Protocol 1: Monoamine Transporter Binding Assays

This initial screen aims to determine the binding affinity of novel 4-phenylcyclohexylamine derivatives to human SERT, DAT, and NET. This is typically achieved through competitive radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of test compounds for SERT, DAT, and NET.

Materials:

-

Membrane preparations from HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare a dilution series of the test compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Total and Non-specific Binding: For each assay, include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the respective non-specific binding inhibitor).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assays

Compounds that demonstrate significant binding affinity in the primary screen should be further evaluated in a functional assay to confirm their ability to inhibit neurotransmitter reuptake.

Objective: To determine the potency (IC50) of test compounds to inhibit the uptake of serotonin, dopamine, and norepinephrine into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

96-well black, clear-bottom tissue culture plates, coated with poly-D-lysine.[12]

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).[12]

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]DA, [³H]NE.

-

Reference inhibitors (e.g., Fluoxetine, GBR 12909, Desipramine).

-

Cell lysis buffer.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the target transporter into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.[12]

-

Compound Pre-incubation: The next day, wash the cells with assay buffer and then add varying concentrations of the test compounds or reference inhibitors. Incubate for 10-30 minutes at 37°C.[12][13]

-

Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to each well.[13]

-

Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake for each transporter.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.[14]

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of uptake versus the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Screening Results

The results from the in vitro screening can be summarized in a table for easy comparison of the potency and selectivity of the synthesized 4-phenylcyclohexylamine derivatives.

| Compound ID | Substitution Pattern | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT Uptake IC50 (nM) | DAT Uptake IC50 (nM) | NET Uptake IC50 (nM) |

| 4-PC-H | Unsubstituted | 1250 | 850 | 1500 | >1000 | >1000 | >1000 |

| 4-PC-Cl | 4-Chloro-phenyl | 85 | 450 | 600 | 120 | 700 | 850 |

| 4-PC-F | 4-Fluoro-phenyl | 92 | 510 | 630 | 135 | 750 | 900 |

| 4-PC-OMe | 4-Methoxy-phenyl | 450 | 980 | 1200 | 600 | >1000 | >1000 |

| Fluoxetine | (Reference) | 1.2 | 290 | 260 | 2.5 | 450 | 380 |

| Bupropion | (Reference) | 8000 | 200 | 450 | >10000 | 350 | 600 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Behavioral Protocols

Compounds that demonstrate potent and selective inhibition of monoamine uptake in vitro should be advanced to in vivo behavioral models of depression to assess their antidepressant-like effects. The forced swim test and tail suspension test are the most commonly used screening assays.[15][16]

Protocol 3: Forced Swim Test (FST) in Mice

The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.[15][17][18]

Objective: To evaluate the antidepressant-like activity of test compounds by measuring their effect on the duration of immobility in mice.

Materials:

-

Male C57BL/6 mice (or another appropriate strain).

-

Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter).[18]

-

Video recording equipment.

-

Test compounds, vehicle control, and a positive control (e.g., imipramine or fluoxetine).

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Session: Gently place each mouse into the water-filled cylinder. The water depth should be such that the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).[15][17]

-

Recording: Record the behavior of each mouse for a 6-minute session.[17]

-

Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for small motions necessary to keep the head above water.

-

Post-test Care: After the test, remove the mice from the water, dry them with a towel, and place them in a warm cage before returning them to their home cage.

-

Data Analysis: Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Protocol 4: Tail Suspension Test (TST) in Mice

The TST is another widely used behavioral despair model that is sensitive to antidepressant drugs.[5][16] Mice are suspended by their tails, and the duration of immobility is measured.[19]

Objective: To confirm the antidepressant-like activity of test compounds by measuring their effect on immobility time in the TST.

Materials:

-

Male C57BL/6 mice.

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice).

-

Adhesive tape.

-

Video recording equipment.

-

Test compounds, vehicle control, and a positive control.

Procedure:

-

Acclimation and Dosing: Follow the same procedures as for the FST.

-

Suspension: Suspend each mouse by its tail from the horizontal bar using adhesive tape. The mouse's head should be approximately 20-30 cm from the floor. Ensure the tape is securely attached to the tail to prevent the mouse from falling.

-

Recording: Record the behavior for a 6-minute session.[19][20]

-

Scoring: A trained observer, blind to the treatments, should score the total duration of immobility. Immobility is defined as the complete absence of movement.

-

Post-test Care: At the end of the session, carefully remove the tape from the mouse's tail and return it to its home cage.

-

Data Analysis: Analyze the data in the same manner as for the FST. A significant decrease in immobility time is indicative of antidepressant-like properties.

Logical Framework for Lead Candidate Advancement

The decision to advance a compound from one stage of testing to the next should be based on a clear set of criteria.

Caption: Decision tree for advancing 4-phenylcyclohexylamine derivatives.

Conclusion

The 4-phenylcyclohexylamine scaffold represents a promising and underexplored starting point for the design of novel antidepressant drugs. Its structural simplicity, synthetic accessibility, and inherent "privileged" nature for CNS targets make it an attractive platform for medicinal chemists. By following the systematic in vitro and in vivo screening cascade outlined in these application notes, researchers can efficiently identify and validate new chemical entities with the potential to become next-generation antidepressants. The iterative process of synthesis, testing, and SAR analysis will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this versatile scaffold.

References

-

Saha, K., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Neuropsychopharmacology, 40(9), 2231–2241. [Link]

-

Fuller, R. W., et al. (1981). Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. Journal of Medicinal Chemistry, 24(6), 649–653. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Clavel, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1523. [Link]

-

Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3769. [Link]

-

Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

-

Yang, Z., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 255, 115392. [Link]

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

-

Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 12(7), 163. [Link]

-

Hiranita, T., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 10–16. [Link]

-

Chojnacki, J. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4443–4456. [Link]

-

Wnorowska, U., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12389. [Link]

-

Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

-

GOV.UK. (2023). Ketamine: an updated review of use and harms (accessible). Retrieved from [Link]

-

Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 103, 129654. [Link]

-

Micheli, F., et al. (2012). 4-Phenyl tetrahydroisoquinolines as dual norepinephrine and dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7175–7179. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

-

Patchett, A. A., & Nargund, R. P. (2012). Privileged scaffolds in lead generation. Expert Opinion on Drug Discovery, 7(8), 735–752. [Link]

-

Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

-

Kim, D., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Crivori, P., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(11), 1476–1488. [Link]

-

Gould, T. D., et al. (2011). Video: The Tail Suspension Test. Journal of Visualized Experiments, (53), e2912. [Link]

-

Shangase, K. B., et al. (2024). Effects of combined postweaning social isolation and ketamine administration on schizophrenia-like behaviour in male Sprague Dawley rats. Metabolic Brain Disease, 39(8), 2969-2980. [Link]

-